2-(dicyclohexylamino)acetic Acid

Description

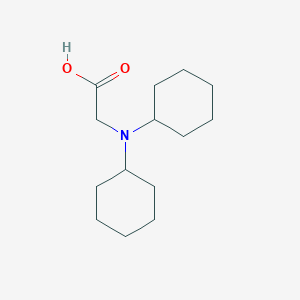

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dicyclohexylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBUINLKXFHHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CC(=O)O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390385 | |

| Record name | Glycine, N,N-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102964-47-6 | |

| Record name | Glycine, N,N-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dicyclohexylamino Acetic Acid and Its Derivatives

Direct Synthetic Approaches to 2-(dicyclohexylamino)acetic Acid

The direct formation of this compound can be achieved through various established synthetic routes common in amino acid chemistry. These approaches primarily focus on the formation of the crucial carbon-nitrogen bond between the dicyclohexylamine (B1670486) and the acetic acid backbone.

Amination Reactions in the Formation of α-Amino Acid Scaffolds

Amination reactions are a fundamental strategy for the synthesis of α-amino acids. One of the oldest methods involves the α-bromination of a carboxylic acid, followed by an SN2 substitution with an amine. libretexts.orglibretexts.org In the context of this compound, this would involve the reaction of bromoacetic acid with dicyclohexylamine.

Another significant amination technique is reductive amination. libretexts.org This method typically involves the reaction of an α-keto acid with an amine in the presence of a reducing agent. libretexts.org For the synthesis of this compound, glyoxylic acid could serve as the α-keto acid precursor, which would react with dicyclohexylamine to form an intermediate imine that is subsequently reduced.

Recent advancements in C-H amination reactions offer a more direct approach, potentially allowing for the direct conversion of acetic acid to the desired product, though this is a more modern and less conventional method for this specific compound. researchgate.net

| Reaction Type | Reactants | Key Features |

| SN2 Substitution | α-bromo carboxylic acid, Amine | A classic and straightforward method. libretexts.orglibretexts.org |

| Reductive Amination | α-keto acid, Amine, Reducing agent | Proceeds through an imine intermediate. libretexts.org |

| C-H Amination | Carboxylic acid, Aminating agent | A modern, direct approach. researchgate.net |

Condensation Reactions Utilizing Dicyclohexylamine as a Building Block

Condensation reactions are a cornerstone of peptide and amino acid derivative synthesis. chemhume.co.ukstackexchange.com The direct condensation of dicyclohexylamine with a suitable two-carbon electrophile is a viable pathway. However, the direct reaction between a carboxylic acid and an amine to form an amide bond is often challenging and requires activation of the carboxylic acid. stackexchange.com Coupling agents like N,N'-dicyclohexylcarbodiimide (DCCI) are commonly employed to facilitate such reactions. researchgate.net

Dicyclohexylamine itself is a secondary amine that can be synthesized through methods like the catalytic hydrogenation of aniline (B41778) or the reductive amination of cyclohexanone. wikipedia.org Its basic nature allows it to readily participate in nucleophilic attack on activated carboxylic acid species. wikipedia.org Dicyclohexylammonium (B1228976) (DCHA) salts are often used in the purification of N-protected amino acids, highlighting the strong interaction between dicyclohexylamine and carboxylic acids. bachem.com

Reactions Involving Chloroacetic Acid or its Analogues

A common and practical method for the synthesis of N-substituted glycine (B1666218) derivatives is the reaction of a primary or secondary amine with chloroacetic acid or its esters. chemicalforums.comresearchgate.net This nucleophilic substitution reaction involves the displacement of the chloride ion from the α-carbon of chloroacetic acid by the nitrogen atom of dicyclohexylamine.

The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid formed as a byproduct. chemicalforums.com Various bases such as sodium hydroxide, sodium bicarbonate, or potassium carbonate can be used. chemicalforums.comresearchgate.net The choice of solvent can also influence the reaction, with polar aprotic solvents like DMF or DMSO often being effective. researchgate.net Using an ester of chloroacetic acid, such as ethyl chloroacetate, can sometimes offer advantages in terms of solubility and reactivity. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product |

| Dicyclohexylamine | Chloroacetic acid | Basic conditions (e.g., NaOH, NaHCO3) | This compound |

| Dicyclohexylamine | Ethyl chloroacetate | Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) | Ethyl 2-(dicyclohexylamino)acetate |

Synthesis of Advanced Derivatives and Analogues Bearing the Dicyclohexylaminoacetyl Moiety

Beyond the direct synthesis of the parent acid, the dicyclohexylaminoacetyl group can be incorporated into more complex molecules through various synthetic strategies, including multicomponent reactions and functionalization of the carboxylic acid.

One-Pot Multicomponent Reactions Incorporating Dicyclohexylamino Groups

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.netnih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for the synthesis of α-amino acid derivatives. mdpi.com

In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. mdpi.com By using dicyclohexylamine as the amine component and a suitable carboxylic acid and isocyanide, a variety of complex structures containing the dicyclohexylaminoacetyl moiety can be readily assembled. mdpi.com These reactions are valued for their atom economy and the ability to generate diverse molecular libraries. researchgate.net

Functionalization of the Carboxylic Acid Moiety

Once this compound is synthesized, its carboxylic acid group provides a handle for further chemical modifications. princeton.eduresearchgate.netnih.gov Standard carboxylic acid chemistry can be applied to generate a range of derivatives. msu.edu

Esterification can be performed by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by other methods such as reaction with alkyl halides in the presence of a base. msu.edu Amide bond formation can be achieved by coupling the carboxylic acid with a primary or secondary amine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, 2-(dicyclohexylamino)ethanol, using strong reducing agents like lithium aluminum hydride. These transformations open up avenues for creating a wide array of functionalized derivatives with potentially interesting chemical and biological properties.

Derivatization for Ligand Synthesis

The derivatization of this compound is a key strategy for the synthesis of novel ligands with applications in catalysis and materials science. The core structure, featuring a secondary amine and a carboxylic acid, provides two reactive sites for modification, allowing for the introduction of various functional groups to tune the steric and electronic properties of the resulting ligands. Common derivatization strategies include amide bond formation, esterification, and modification of the amino group.

Amide Bond Formation: The carboxylic acid moiety of this compound can be readily converted to an amide. This is typically achieved through coupling reactions with primary or secondary amines in the presence of a coupling agent. Common coupling agents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The choice of the amine coupling partner is crucial as it introduces new functionalities and steric bulk to the ligand scaffold. For instance, coupling with chiral amines can lead to the formation of chiral ligands, which are highly valuable in asymmetric catalysis.

Esterification: The carboxylic acid can also be esterified to produce another class of derivatives. Esterification can be carried out under acidic conditions with an alcohol, or through milder methods such as the Steglich esterification, which utilizes DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is particularly useful for coupling with sterically hindered alcohols. The resulting esters can serve as ligands themselves or as intermediates for further functionalization.

N-Functionalization: The secondary amine of this compound can be functionalized to introduce a wide range of substituents. For example, reductive amination with aldehydes or ketones can introduce new alkyl groups. Furthermore, the nitrogen atom can be incorporated into heterocyclic structures, such as N-heterocyclic carbenes (NHCs), which are a prominent class of ligands in modern catalysis. The synthesis of NHC precursors often involves the reaction of a diamine with a C1 building block like glyoxal (B1671930), followed by cyclization. While direct synthesis from this compound is not straightforward, its derivatives could potentially be used to create novel NHC structures.

Applications in Catalysis: Ligands derived from this compound are of interest for their potential applications in transition metal catalysis. The dicyclohexylamino group provides significant steric bulk, which can be advantageous in controlling the coordination environment of a metal center and influencing the selectivity of a catalytic reaction. For example, palladium complexes bearing sterically demanding ligands are widely used in cross-coupling reactions. Similarly, rhodium catalysts with chiral ligands are employed in asymmetric hydrogenation and C-H activation reactions. The modular nature of the synthesis of these ligands allows for the systematic tuning of their properties to optimize catalyst performance for specific applications.

Table 1: Derivatization Strategies for Ligand Synthesis

| Derivatization Method | Reagents and Conditions | Potential Ligand Features | Applications |

|---|---|---|---|

| Amide Bond Formation | Primary/secondary amines, DCC or EDC, HOBt | Introduction of new functional groups, chirality, and steric bulk | Asymmetric catalysis, cross-coupling reactions |

| Esterification | Alcohols, acid catalyst or DCC/DMAP | Modification of electronic properties, intermediate for further functionalization | Coordination chemistry, materials science |

| N-Functionalization | Aldehydes/ketones (reductive amination), glyoxal (for NHC precursors) | Introduction of N-heterocyclic carbene scaffolds, tuning of steric and electronic environment | Organocatalysis, transition metal catalysis |

Green Chemistry Approaches in the Synthesis of Related Acetic Acid Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of acetic acid derivatives to minimize environmental impact and improve sustainability. These approaches focus on the use of renewable feedstocks, environmentally benign solvents and catalysts, and energy-efficient reaction conditions.

Renewable Feedstocks: A significant focus of green chemistry is the utilization of biomass as a renewable starting material. Lignocellulosic biomass, which is abundant and non-edible, can be converted into valuable platform molecules that serve as precursors for acetic acid derivatives. For example, acetic acid itself can be produced from the pyrolysis or fermentation of biomass. azocleantech.com The catalytic conversion of biomass-derived intermediates, such as furfural (B47365) and levulinic acid, can also lead to a variety of substituted acetic acids. researchgate.net Furthermore, there is growing interest in using carbon dioxide (CO2) as a C1 feedstock for the synthesis of acetic acid and its derivatives, which would contribute to carbon capture and utilization. rsc.org

Greener Solvents and Catalysts: The choice of solvent plays a critical role in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives such as water, supercritical fluids, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) and γ-valerolactone. For instance, amide coupling reactions, which are central to the derivatization of acetic acid derivatives, are being developed in more environmentally friendly solvents to replace commonly used ones like dichloromethane (B109758) and N,N-dimethylformamide. upc.edu

In terms of catalysis, there is a shift towards the use of heterogeneous catalysts, which can be easily separated and recycled, reducing waste. Biocatalysis, using enzymes, offers a highly selective and environmentally friendly route to amino acid and acetic acid derivatives. amerigoscientific.comresearchgate.netnih.govnih.gov Enzymes can operate under mild conditions in aqueous media, minimizing energy consumption and the use of hazardous reagents. amerigoscientific.comresearchgate.netnih.govnih.gov Photocatalysis is another emerging green technology that utilizes light energy to drive chemical reactions, often under mild conditions. consensus.appeurekalert.org Photocatalytic methods have been developed for the synthesis of N-substituted acetic acids and other amino acid derivatives. consensus.appeurekalert.orgnih.govfigshare.com

Energy Efficiency: Improving the energy efficiency of synthetic processes is a core principle of green chemistry. This can be achieved through the use of catalysis, which lowers the activation energy of reactions, and by designing processes that operate at lower temperatures and pressures. Electrosynthesis, where electrical energy is used to drive chemical reactions, is also being explored as a way to produce amino acids more efficiently. consensus.app The integration of renewable energy sources to power these processes further enhances their sustainability.

Atom Economy: Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Catalytic processes are inherently more atom-economical than stoichiometric reactions. For example, the direct C-H activation and functionalization of acetic acid derivatives is a more atom-economical approach compared to traditional methods that require pre-functionalization of the starting materials.

Table 2: Green Chemistry Approaches for Acetic Acid Derivative Synthesis

| Green Chemistry Principle | Approach | Examples |

|---|---|---|

| Use of Renewable Feedstocks | Conversion of biomass and CO2 | Acetic acid from biomass pyrolysis/fermentation; synthesis from CO2 and methane. azocleantech.comrsc.org |

| Benign Solvents | Replacement of VOCs | Water, supercritical fluids, ionic liquids, bio-derived solvents for amide coupling. upc.edu |

| Catalysis | Heterogeneous, bio-, and photocatalysis | Enzymatic synthesis of amino acid derivatives; photocatalytic synthesis of N-substituted acetic acids. amerigoscientific.comresearchgate.netnih.govnih.govconsensus.appeurekalert.orgnih.govfigshare.com |

| Energy Efficiency | Lower reaction temperatures and pressures | Catalytic reactions, electrosynthesis of amino acids. consensus.app |

| Atom Economy | Direct functionalization | C-H activation of acetic acid derivatives. |

Reactivity and Reaction Mechanisms of 2 Dicyclohexylamino Acetic Acid

Acid-Base Properties and Protonation Equilibria

Like other amino acids, 2-(dicyclohexylamino)acetic acid can exist in different protonation states depending on the pH of the solution. The carboxylic acid group is acidic and can donate a proton, while the tertiary amino group is basic and can accept a proton. This dual functionality gives rise to a zwitterionic form, where the molecule carries both a positive and a negative charge.

The protonation equilibria can be represented as follows:

The Henderson-Hasselbalch equation can be used to determine the relative concentrations of the different protonation states at a given pH. At a pH below the pKa of the carboxylic acid, the cationic form will predominate. In the pH range between the two pKa values, the zwitterionic form will be the major species. At a pH above the pKa of the ammonium (B1175870) group, the anionic form will be the most abundant. The study of protonation equilibria in glycine (B1666218) and its dipeptides in various solvent systems indicates that the solvent composition can influence these pKa values. nih.gov The thermodynamic parameters of protonation, such as enthalpy (ΔH) and entropy (ΔS), can be determined through calorimetric studies, as has been done for glycine. nih.gov

Table 1: Estimated pKa Values for this compound Functional Groups

| Functional Group | Estimated pKa | Predominant Species at pH 7 |

| Carboxylic Acid (-COOH) | ~2-3 | Carboxylate (-COO⁻) |

| Dicyclohexylammonium (B1228976) (>NH₂⁺) | ~9-11 | Dicyclohexylammonium (>NH₂⁺) |

Nucleophilic Reactivity of the Dicyclohexylamino Group

The nitrogen atom of the dicyclohexylamino group possesses a lone pair of electrons, rendering it nucleophilic. However, the reactivity of this group is significantly influenced by steric hindrance imposed by the two bulky cyclohexyl rings. reddit.comlibretexts.org This steric bulk can impede the approach of the nitrogen atom to an electrophilic center, thereby reducing its nucleophilic reactivity compared to less hindered secondary amines. masterorganicchemistry.comyoutube.com

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. However, excessive steric hindrance can override this electronic effect. reddit.com

The dicyclohexylamino group can participate in nucleophilic substitution and addition reactions, although potentially at a slower rate than less hindered amines. For instance, it can react with alkyl halides, acyl halides, and other electrophiles. The balance between the electronic enhancement of nucleophilicity by the two alkyl groups and the steric hindrance they create is a key determinant of the reaction's feasibility and rate. In reactions where the transition state is sterically demanding, the reactivity of the dicyclohexylamino group will be diminished. libretexts.orgyoutube.com

Carboxylic Acid Group Reactivity: Esterification and Amidation Reactions

The carboxylic acid group of this compound undergoes typical reactions of this functional group, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. Given the potential for steric hindrance from the adjacent dicyclohexylamino group, methods suitable for hindered substrates are often employed. The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a mild and effective method for esterifying sterically hindered carboxylic acids. nih.govmdpi.com

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU) as a byproduct. DMAP acts as an acyl transfer catalyst, accelerating the reaction.

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a fundamental reaction in peptide synthesis and medicinal chemistry. Similar to esterification, the use of coupling reagents is often necessary to facilitate this transformation, especially with a sterically hindered amino acid derivative. Reagents such as DCC, DIC, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid. peptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included to suppress side reactions and reduce racemization at the alpha-carbon. bachem.com

The mechanism of DCC-mediated amide formation is analogous to the Steglich esterification. The carboxylic acid is activated by DCC, and the resulting O-acylisourea is then attacked by the amine nucleophile to form the amide bond and DCU. nih.gov A variety of peptide coupling reagents have been developed to achieve efficient and clean amide bond formation. luxembourg-bio.com

Table 2: Common Reagents for Esterification and Amidation of this compound

| Reaction | Reagents | Byproducts |

| Esterification (Steglich) | Alcohol, DCC or DIC, DMAP (cat.) | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) |

| Amidation | Amine, DCC or DIC, HOBt (optional) | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) |

C-H Activation and Functionalization Pathways

While direct C-H activation and functionalization of the cyclohexyl rings in this compound have not been specifically reported, the field of C-H activation offers potential pathways for the selective modification of these saturated hydrocarbon moieties. Transition metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. youtube.comacs.org

For instance, iridium-catalyzed borylation has been successfully applied to the C-H functionalization of aromatic amino acid derivatives, demonstrating the feasibility of modifying amino acid side chains. nih.gov While this applies to sp² C-H bonds, similar principles are being developed for sp³ C-H bonds. The directing group ability of the amine or carboxylate functionality could potentially be exploited to direct a metal catalyst to a specific C-H bond on the cyclohexyl rings.

The reduction of aromatic amino acids to their corresponding cyclohexyl derivatives using rhodium catalysts highlights the interaction of transition metals with such structures. acs.org This suggests the possibility of reverse reactions, such as dehydrogenation, or other functionalizations under appropriate catalytic conditions. The development of new catalytic systems continues to expand the scope of C-H activation, and it is conceivable that such methods could be applied to selectively functionalize the cyclohexyl groups of this compound in the future.

Chelation and Complexation Reactions

The presence of both a nitrogen donor atom in the amino group and oxygen donor atoms in the carboxylate group makes this compound a potential chelating agent for metal ions. dcu.ie Amino acids are well-known for their ability to form stable complexes with a variety of metal ions. nih.govnih.gov The dicyclohexylaminoacetic acid can act as a bidentate ligand, coordinating to a metal center through the nitrogen and one of the carboxylate oxygens to form a stable five-membered ring.

The stability of these metal complexes is described by their formation constants (log K). beloit.edu The specific coordination chemistry will depend on the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. While specific studies on the chelation of this compound are not prominent in the literature, the behavior of analogous N-alkylglycinates provides insight. For example, N-alkylglycinates have been shown to form coordination compounds with transition metals like cobalt, nickel, and copper. nih.gov

The synthesis of such complexes typically involves the reaction of the amino acid with a metal salt in a suitable solvent. nih.govresearchgate.net The resulting metal-amino acid complexes can exhibit interesting structural and electronic properties, and they play important roles in various biological and chemical processes.

Table 3: Potential Metal Ion Interactions with this compound

| Metal Ion | Potential Coordination Mode | Potential Applications |

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Bidentate (N, O) | Catalysis, model complexes |

| Main Group Metals (e.g., Ca²⁺, Mg²⁺) | Ionic and coordinate interactions | Biological mimetics |

| Lanthanides | Coordination through carboxylate | Luminescent materials |

Application of 2 Dicyclohexylamino Acetic Acid in Catalysis

Role as a Ligand in Transition Metal Catalysis

2-(Dicyclohexylamino)acetic acid and its derivatives are recognized for their utility as ligands in transition metal catalysis. The steric bulk and electron-donating properties of the dicyclohexylamino group, combined with the coordinating ability of the acetic acid moiety, make these compounds effective in stabilizing and activating metal centers for a variety of chemical transformations. These ligands can influence the reactivity, selectivity, and stability of the catalytic system. The versatility of transition metal complexes allows for the development of catalytic pathways that are instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals. uva.es

In the realm of palladium-catalyzed reactions, ligands bearing dicyclohexylamino functionalities are crucial for achieving high efficiency and selectivity. These ligands are particularly effective in cross-coupling reactions, where the formation of carbon-carbon and carbon-heteroatom bonds is essential. The bulky dicyclohexyl groups on the phosphine (B1218219) ligand can promote the reductive elimination step in the catalytic cycle and stabilize the active palladium(0) species.

For instance, in the α-arylation of aryl acetic acid derivatives, palladium catalysts are employed to form new carbon-carbon bonds. nih.gov While specific examples detailing the use of this compound itself as the primary ligand in these reactions are not prevalent in the provided search results, the broader class of aminophosphine (B1255530) ligands with bulky substituents like dicyclohexyl groups are well-established in palladium catalysis. These ligands are known to enhance catalyst performance in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The electronic and steric properties of the dicyclohexylamino group can be fine-tuned to optimize the catalytic activity for specific substrates.

| Feature | Description | Impact on Catalysis |

|---|---|---|

| Steric Bulk | The two cyclohexyl groups create a sterically demanding environment around the metal center. | Promotes reductive elimination, enhances catalyst stability, and can influence regioselectivity. |

| Electron-Donating Nature | The nitrogen atom of the amino group donates electron density to the metal. | Increases the electron density on the palladium center, facilitating oxidative addition. |

| Chelating Potential | The acetic acid moiety can coordinate to the metal center, forming a chelate ring. | Enhances catalyst stability and can influence the geometry of the transition state. |

Beyond palladium, ligands derived from or containing the dicyclohexylamino moiety are valuable in other transition metal-catalyzed systems. The ability of transition metals to exist in multiple oxidation states makes them suitable for a wide array of catalytic transformations. uva.es Carboxylate ligands, including acetic acid derivatives, can coordinate to various metal ions, leading to the formation of complexes with interesting structural and catalytic properties. nih.gov

For example, transition metal complexes with carboxylate ligands have been studied with first-row transition metals such as manganese, iron, cobalt, nickel, and copper, as well as second and third-row metals like ruthenium and rhodium. nih.gov The specific coordination mode of the this compound ligand can vary depending on the metal center, its oxidation state, and the reaction conditions. This versatility allows for the application of these catalytic systems in diverse reactions, including C-H bond activation and cyclization reactions. uva.es

Asymmetric Catalysis and Enantioselectivity Mediated by Dicyclohexylamino Groups

The dicyclohexylamino group plays a crucial role in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral molecule. The steric hindrance provided by the bulky cyclohexyl groups can create a chiral environment around the catalytic center, influencing the stereochemical outcome of a reaction.

The relationship between the structure of a catalyst and its activity and selectivity is a fundamental concept in asymmetric catalysis. For catalysts incorporating dicyclohexylamino groups, the orientation and conformation of these bulky substituents are critical for achieving high enantioselectivity. Structure-activity relationship (SAR) studies help in understanding how modifications to the catalyst's structure affect its performance. These studies have highlighted the importance of the dicyclohexylamino substituents in controlling both the rate and the enantioselectivity of reactions. rsc.org

The dicyclohexylamino group can significantly influence both the rate of a reaction and the stereochemical control it exerts. The steric bulk of the dicyclohexylamino substituents is a key factor in creating a well-defined chiral pocket around the active site of the catalyst. This steric hindrance can favor the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer.

Studies have shown that the presence of dicyclohexylamino substituents is crucial for mediating both the reaction rate and the level of enantioselectivity. rsc.org In some cases, an interaction between a C-H bond of the catalyst and an oxygen atom can help to organize both the ground state and the transition state, further enhancing stereocontrol. rsc.org The ability to systematically modify the structure of ligands containing the dicyclohexylamino moiety allows for the optimization of catalysts for specific asymmetric transformations, leading to high yields and excellent enantioselectivities.

| Factor | Influence on Reaction Rate | Influence on Stereocontrol |

|---|---|---|

| Steric Hindrance | Can decrease the reaction rate by impeding substrate access to the catalytic site. | Creates a chiral environment that directs the approach of the substrate, leading to high enantioselectivity. |

| Electronic Effects | The electron-donating nature of the amino group can modulate the reactivity of the catalytic center. | Can influence the stability of diastereomeric transition states, thereby affecting the enantiomeric ratio. |

| Conformational Rigidity | A more rigid catalyst structure can lead to faster and more selective reactions. | Limits the number of possible transition states, favoring the one that leads to the desired enantiomer. |

Organocatalysis Mediated by the Dicyclohexylamino Moiety

The dicyclohexylamino moiety is also a key component in the design of organocatalysts. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. scispace.comnih.gov The dicyclohexylamino group can act as a Brønsted base or be part of a more complex chiral scaffold to promote a variety of asymmetric transformations.

For example, chiral cyclopropenimines bearing dicyclohexylamino substituents have been shown to be effective Brønsted base catalysts in enantioselective Michael and Mannich reactions. rsc.org The basicity of the nitrogen atom, modulated by the electronic effects of the surrounding structure, is key to its catalytic activity. Furthermore, the steric bulk of the dicyclohexyl groups is instrumental in creating a chiral environment that directs the stereochemical outcome of the reaction. The development of such organocatalysts offers a metal-free alternative for the synthesis of enantiomerically enriched compounds. scispace.com

Nucleophilic Catalysis

Nucleophilic catalysis involves the catalyst acting as a nucleophile, forming a reactive intermediate with an electrophilic substrate. This intermediate then reacts with a second substrate to yield the final product and regenerate the catalyst. A common example is the acylation of alcohols, often catalyzed by nucleophilic bases like 4-(Dimethylamino)pyridine (DMAP). Despite the presence of a secondary amine which can act as a nucleophile, there are no research findings that describe this compound being utilized as a nucleophilic catalyst. The existing body of scientific work on acylation and other nucleophilic substitution reactions does not mention this specific compound in a catalytic role.

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research articles or data could be found on the coordination chemistry and metal complexation of the chemical compound this compound. The investigation sought to detail the design principles of ligands based on this molecule, the synthesis and characterization of its metal complexes, and their electrochemical properties, as per the requested outline.

The search encompassed a wide range of chemical databases and academic journals, employing various targeted keywords related to the compound's potential role as a ligand in coordination chemistry. Queries included terms such as "this compound metal complexes," "coordination chemistry of this compound," "synthesis and characterization of this compound complexes," "chelate formation with this compound," and "electrochemical properties of this compound coordination compounds."

The exhaustive search yielded no publications that specifically address the synthesis, structural analysis (such as chelate ring formation, stoichiometry, and geometry), or the electrochemical behavior of metal complexes involving this compound. The scientific community has, to date, not published any work that would allow for a detailed and accurate discussion on the topics outlined.

While general principles of coordination chemistry, including ligand design, complex formation, and electrochemical analysis are well-established for a vast number of other organic ligands, this particular compound does not appear to have been a subject of investigation in this context. Therefore, the requested article, with its specific focus and structured outline, cannot be generated based on currently available scientific information.

Advanced Characterization Techniques for 2 Dicyclohexylamino Acetic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in 2-(dicyclohexylamino)acetic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-bromo-2-phenyl-acetic acid, the hydroxyl proton of the carboxylic acid group appears as a singlet at approximately 9 ppm chegg.com. For this compound, the acidic proton of the carboxylic acid is expected to be highly deshielded, appearing in the 10–12 ppm region, which is a distinctive range for carboxylic acids libretexts.org. The protons on the carbons adjacent to the nitrogen atom would likely appear in the 2-3 ppm range due to some deshielding from the electronegative nitrogen.

¹³C NMR Spectroscopy: The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the ¹³C NMR spectrum, typically between 160-180 ppm, due to the significant deshielding effect of the two oxygen atoms libretexts.org. For acetic acid, two distinct chemical shifts are observed, corresponding to the methyl carbon and the carboxylic acid carbon docbrown.info. Similarly, in this compound, distinct signals would be expected for the carbonyl carbon, the carbon alpha to the amino group, and the various carbons of the dicyclohexyl groups. The chemical shifts of the cyclohexyl carbons would provide information about their electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10 - 12 | 160 - 180 |

| Alpha-Carbon (CH) | 2 - 3 | 50 - 60 |

| Cyclohexyl (CH) | 1 - 2 | 25 - 40 |

| Cyclohexyl (CH₂) | 1 - 2 | 25 - 40 |

Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. Carboxylic acids exhibit two characteristic stretching absorptions that are sensitive to hydrogen bonding libretexts.org. The O-H stretching absorption of a hydrogen-bonded dimer is typically a very broad and strong band extending from 2500 to 3300 cm⁻¹ libretexts.org. The carbonyl (C=O) stretching frequency for a dimer is observed near 1710 cm⁻¹ libretexts.org. For this compound, these characteristic bands would be expected, along with C-H stretching vibrations from the cyclohexyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule uobabylon.edu.iqresearchgate.net. Alkanes, like the cyclohexyl groups, undergo high-energy σ → σ* transitions at wavelengths below 150 nm, which are outside the typical range of UV-Vis spectrophotometers uobabylon.edu.iq. The carboxylic acid group itself exhibits an absorption peak corresponding to a transition from a nonbonding to an antibonding orbital of the oxygen atom in the C=O bond researchgate.net. The position of this peak can be influenced by hydrogen bonding researchgate.net.

Table 2: Characteristic IR and UV-Vis Absorption Data for Carboxylic Acids

| Spectroscopic Technique | Functional Group | Characteristic Absorption |

| Infrared (IR) | O-H (Carboxylic Acid Dimer) | 2500 - 3300 cm⁻¹ (broad) |

| Infrared (IR) | C=O (Carboxylic Acid Dimer) | ~1710 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | C=O (Carboxylic Acid) | ~200 - 220 nm |

Mass Spectrometry

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. In the mass spectrum of a carboxylic acid like acetic acid, the parent molecular ion peak is observed docbrown.info. Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group or the entire carboxyl group. For this compound, fragmentation would likely involve cleavage of the C-C bond adjacent to the nitrogen or within the cyclohexyl rings. The fragmentation graph of a molecule can be generated to represent all theoretically possible ion fragments and the transitions between them researchgate.net.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid wikipedia.orgnih.gov. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

Molecular Conformation and Intermolecular Interactions

X-ray crystallography reveals the preferred conformation of the this compound molecule in the solid state. This includes the relative orientation of the dicyclohexyl groups and the carboxylic acid moiety. Furthermore, it elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds, which are crucial in determining the physical properties of the compound dovepress.commdpi.com. In the solid state, carboxylic acids typically form hydrogen-bonded dimers. The interaction between the acidic proton of one molecule and the carbonyl oxygen of another is a key feature.

Crystal Packing and Supramolecular Architectures

The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by a combination of intermolecular forces. X-ray diffraction studies can reveal how molecules of this compound assemble to form larger, ordered structures. These supramolecular architectures are often directed by strong hydrogen bonds and weaker van der Waals interactions mdpi.commdpi.com. The study of crystal packing provides insights into the stability and physical properties of the solid material. For carboxylic acids, the formation of infinite chains linked by hydrogen bonds is a common packing motif, as seen in the crystal structure of acetic acid scispace.com.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No specific studies employing quantum chemical calculations on 2-(dicyclohexylamino)acetic Acid were found in the search results.

The search did not yield any results detailing the application of Density Functional Theory to study this compound.

There were no findings in the search results that describe the use of semi-empirical methods for the analysis of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.